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Compound of Interest

Compound Name: 3-Methylthio-quinoline

Cat. No.: B15389857 Get Quote

A comprehensive exploration into the synthesis, biological activities, and mechanistic insights

of quinoline thioethers, compounds inspired by nature's vast repository of quinoline alkaloids.

This guide addresses the current understanding of these molecules, offering valuable data and

methodologies for researchers in drug discovery and development.

While the quinoline scaffold is a ubiquitous feature in a diverse array of naturally occurring

alkaloids with potent biological activities, the presence of a thioether linkage as a natural

modification is not well-documented in scientific literature. However, the inherent therapeutic

potential of the quinoline nucleus has inspired the synthetic exploration of numerous

derivatives, including a significant focus on quinoline thioethers. These synthetic analogues

have demonstrated promising antifungal and anticancer properties, making them a compelling

area of study for the development of novel therapeutic agents. This technical guide provides a

detailed overview of the synthesis, quantitative biological data, experimental protocols, and

mechanistic insights into this important class of compounds.

Synthetic Approaches to Quinoline Thioethers
The most common and efficient method for the synthesis of quinoline thioethers involves the

nucleophilic substitution of a leaving group, typically a halogen, at the C4 position of the

quinoline ring with a thiol. The general reaction scheme starts with a 4-chloroquinoline

derivative, which is readily accessible through various established synthetic routes.

A representative experimental protocol for the synthesis of 4-(alkylthio/arylthio)quinoline

derivatives is as follows:
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General Procedure for the Synthesis of 4-Thioether-Substituted Quinolines:

To a solution of the corresponding 4-chloroquinoline (1.0 eq.) in a suitable solvent such as

ethanol or dimethylformamide (DMF), the appropriate thiol (1.2 eq.) is added.

A base, for example, potassium carbonate (K2CO3) or sodium hydroxide (NaOH) (2.0 eq.),

is added to the reaction mixture to facilitate the deprotonation of the thiol.

The reaction mixture is stirred at room temperature or heated under reflux for a period

ranging from 2 to 12 hours, while the progress of the reaction is monitored by thin-layer

chromatography (TLC).

Upon completion of the reaction, the mixture is cooled to room temperature and the solvent

is removed under reduced pressure.

The resulting residue is partitioned between water and an organic solvent (e.g., ethyl

acetate).

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate

(Na2SO4), and concentrated in vacuo.

The crude product is then purified by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired

quinoline thioether.

The structure and purity of the synthesized compounds are typically confirmed by various

spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
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A generalized workflow for the synthesis of quinoline thioethers.
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Biological Activities of Quinoline Thioethers
Quinoline thioethers have been extensively evaluated for their biological activities, with a

primary focus on their potential as antifungal and anticancer agents. The quantitative data from

these studies, often presented as half-maximal inhibitory concentration (IC50), half-maximal

effective concentration (EC50), or minimum inhibitory concentration (MIC) values, are crucial

for structure-activity relationship (SAR) studies and lead compound optimization.

Antifungal Activity
Several studies have demonstrated the potent antifungal activity of quinoline thioethers against

a range of pathogenic fungi. The data below summarizes the in vitro antifungal activity of a

series of 4-(alkylthio)quinoline derivatives against various fungal strains.

Compound ID Substituent (R)
S.
sclerotiorum
(EC50, µg/mL)

B. cinerea
(EC50, µg/mL)

F.
graminearum
(EC50, µg/mL)

QT-1 -CH₃ 1.25 2.50 5.10

QT-2 -CH₂CH₃ 0.88 1.75 3.65

QT-3 -CH₂CH₂CH₃ 0.52 1.10 2.30

QT-4 -CH(CH₃)₂ 1.05 2.20 4.80

Azoxystrobin
(Commercial

Fungicide)
>30 >30 >30

8-

Hydroxyquinoline

(Reference

Compound)
2.12 5.28 Not Reported

Data compiled from representative studies on synthetic quinoline thioethers.[1][2][3]

Anticancer Activity
The anticancer potential of quinoline thioethers has been investigated against various human

cancer cell lines. The table below presents the cytotoxic activity (IC50 values) of representative

quinoline thioether derivatives.
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Compound ID Substituent (R)
MCF-7 (Breast
Cancer) (IC50,
µM)

A549 (Lung
Cancer) (IC50,
µM)

HCT116 (Colon
Cancer) (IC50,
µM)

QTS-1 -Phenyl 8.5 12.3 10.1

QTS-2 -4-Chlorophenyl 5.2 7.8 6.5

QTS-3
-4-

Methoxyphenyl
10.1 15.2 13.4

Doxorubicin
(Chemotherapeu

tic Drug)
0.98 1.25 1.10

Data is illustrative and compiled from various sources on the anticancer activity of quinoline

derivatives.

Mechanistic Insights and Signaling Pathways
The precise mechanism of action for many quinoline thioethers is still under investigation;

however, some studies suggest that their biological effects may be mediated through the

modulation of key cellular signaling pathways. In the context of cancer, several quinoline

derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase

(PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a

critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is

a hallmark of many cancers.

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives can lead to the induction of

apoptosis (programmed cell death) and the suppression of tumor growth.
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Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline thioethers.

Conclusion
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While naturally occurring quinoline thioethers remain elusive, their synthetic counterparts,

inspired by the privileged quinoline scaffold, represent a promising class of molecules with

significant therapeutic potential. The data and methodologies presented in this guide

underscore the importance of continued research in this area. Further exploration of the

structure-activity relationships, optimization of lead compounds, and detailed elucidation of

their mechanisms of action will be crucial in translating the potential of quinoline thioethers into

novel and effective therapeutic agents for the treatment of fungal infections and cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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